Urease Inhibition Compared to Thiourea
The parent compound 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (designated as compound 4 in the study) exhibits a potent urease inhibitory effect with an IC50 of 9.76 ± 0.11 μM [1]. This activity is significantly superior to the standard inhibitor thiourea, which has an IC50 of 21.25 ± 0.15 μM, demonstrating a 2.2-fold increase in potency [1].
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 9.76 ± 0.11 μM |
| Comparator Or Baseline | Thiourea (Standard urease inhibitor) |
| Quantified Difference | 2.2-fold more potent (9.76 μM vs. 21.25 μM) |
| Conditions | In vitro assay on Jack bean urease |
Why This Matters
This quantitative superiority over a clinical reference standard identifies this compound as a privileged scaffold for anti-ulcer drug discovery and for developing more potent urease inhibitors.
- [1] Synthesis, biological evaluation and molecular docking studies of Mannich bases derived from 1,3,4-oxadiazole-2-thiones as potential urease inhibitors. Tropical Journal of Pharmaceutical Research, 2018, 17(1). DOI: 10.4314/tjpr.v17i1.18. View Source
